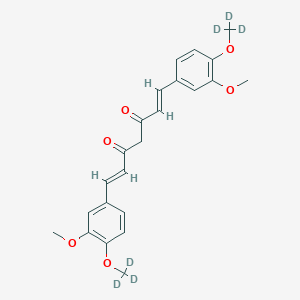
Dimethoxycurcumin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxycurcumin-d6 is a deuterium-labeled derivative of dimethoxycurcumin, which itself is a derivative of curcumin. Curcumin is the principal curcuminoid found in turmeric, a member of the ginger family. This compound retains the bioactive properties of curcumin, such as anti-inflammatory and antioxidant activities, but with enhanced metabolic stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxycurcumin-d6 is synthesized by modifying the chemical structure of curcumin. The process involves the conversion of hydroxyl groups in curcumin to methoxyl groups, followed by the incorporation of deuterium. One common method involves the use of deuterated reagents in the methylation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The thin-film dispersion method is often employed, using ethanol as a solvent. The optimal preparation conditions include a mass ratio of phospholipid to cholesterol of 10:1 and a mass ratio of phospholipid to dimethoxycurcumin of 1,000:10, with the hydration temperature set at 60°C .
Chemical Reactions Analysis
Types of Reactions
Dimethoxycurcumin-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Methoxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethoxycurcumin-d6 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: This compound is studied for its potential anticancer properties, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis
Mechanism of Action
Dimethoxycurcumin-d6 exerts its effects through multiple molecular targets and pathways. It inhibits the expression of cyclin-dependent kinase four and cyclin-D1 while inducing the expression of p53 and p21, leading to cell cycle arrest. Additionally, it increases reactive oxygen species levels, causing oxidative stress and mitochondrial dysfunction, which contribute to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Curcumin: The parent compound with similar bioactivities but lower metabolic stability.
Bis-demethoxycurcumin: Another curcumin derivative with different substitution patterns.
Dimethylcurcumin: A structurally similar compound with methyl groups instead of methoxyl groups
Uniqueness
Dimethoxycurcumin-d6 is unique due to its enhanced metabolic stability and bioavailability compared to curcumin. The incorporation of deuterium further improves its stability, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(1E,6E)-1,7-bis[3-methoxy-4-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+/i1D3,2D3 |
InChI Key |
HMJSBVCDPKODEX-NXMGGCCKSA-N |
Isomeric SMILES |
[2H]C(OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC([2H])([2H])[2H])OC)OC)([2H])[2H] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


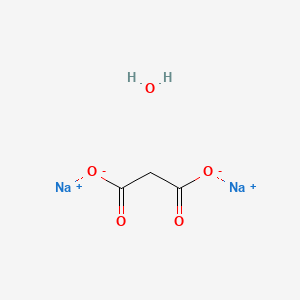
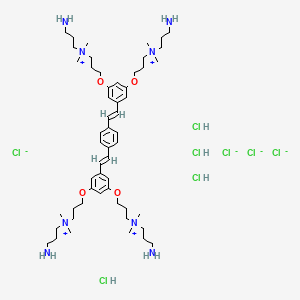
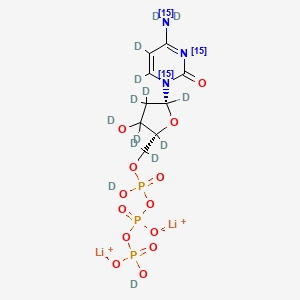
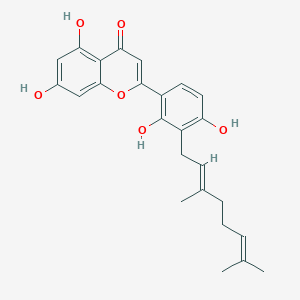
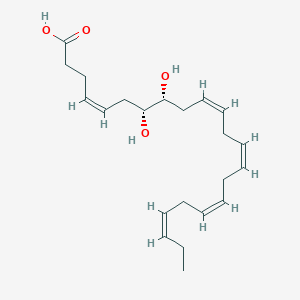
![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)




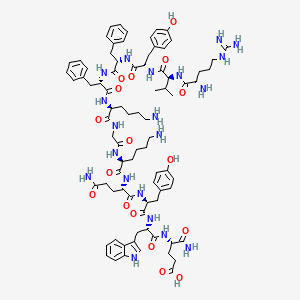
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12366066.png)
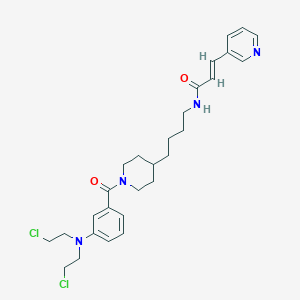
![(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid](/img/structure/B12366077.png)
